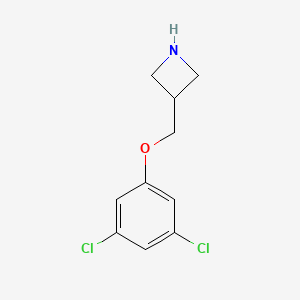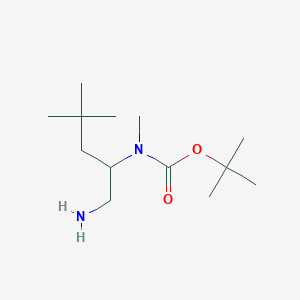![molecular formula C14H20FNO3 B8008897 tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8008897.png)
tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate is a compound that features a tert-butyl group, a fluorophenyl group, and a hydroxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl N-hydroxycarbamate with a fluorophenyl-substituted alcohol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of ketoreductases for chiral selective reduction. This biocatalytic approach can achieve high chiral selectivity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl N-[1-(2-cyanophenyl)-3-hydroxypropan-2-yl]carbamate
- Tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropan-2-yl]carbamate
- Tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropan-2-yl]carbamate
Uniqueness
Tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-11(9-17)8-10-6-4-5-7-12(10)15/h4-7,11,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNRGRVZPMKKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-Dimethylphenoxy)methyl]azetidine](/img/structure/B8008826.png)






![6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8008878.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-2-ylacetic acid](/img/structure/B8008891.png)



